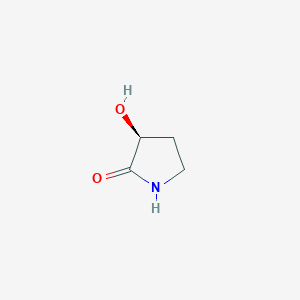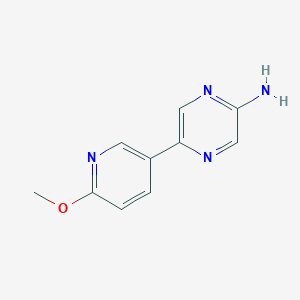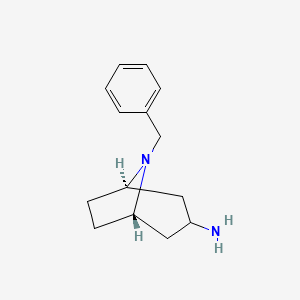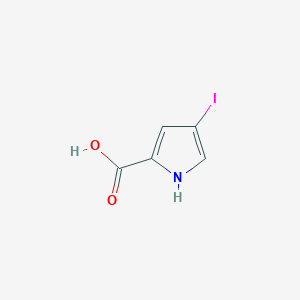
2,3-Dimethoxyphenylboronic acid
Übersicht
Beschreibung
2,3-Dimethoxyphenylboronic acid is a research chemical used for organic synthesis and other chemical processes . It has a molecular formula of C8H11BO4 and a molecular weight of 181.98 .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxyphenylboronic acid has been studied using Fourier transform infrared (FTIR) spectroscopy and density functional theory (DFT) .Physical And Chemical Properties Analysis
2,3-Dimethoxyphenylboronic acid appears as a tan powder . It has a melting point range of 67-71 °C . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 347.9±52.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
2,3-Dimethoxyphenylboronic acid: is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in the field of organic chemistry as it allows the formation of carbon-carbon bonds. This process is essential for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of heterocyclic compounds . These structures are the backbone of many drugs and are crucial for medicinal chemistry. The ability to introduce dimethoxyphenyl groups into heterocycles can lead to the development of new therapeutic agents.
Development of N-Heterocyclic Carbene Ligands
It is utilized in the preparation of N-heterocyclic carbene ligands . These ligands are significant in catalysis, particularly in creating stable and efficient catalyst systems for various chemical reactions, including those used in pharmaceutical synthesis.
Biological Studies
The boronic acid moiety of this compound can bind to saccharides, which is useful in biological studies . This property can be exploited in the development of biosensors or in the study of cell-surface interactions.
Organic Synthesis
This compound is a valuable building block in organic synthesis . It can be used to introduce the dimethoxyphenyl functionality into larger molecules, which can have significant effects on the physical and chemical properties of the resulting compounds.
Analytical Chemistry
In analytical chemistry, 2,3-Dimethoxyphenylboronic acid can be used as a reagent to detect and quantify various substances . Its selective binding to certain functional groups makes it a useful tool in chromatography and other analytical techniques.
Research and Development
Lastly, it is used in research and development for the creation of new chemical entities . Its unique structure allows chemists to explore new reactions and processes, potentially leading to breakthroughs in chemical synthesis.
Safety and Hazards
Wirkmechanismus
Target of Action
2,3-Dimethoxyphenylboronic acid is primarily used in organic synthesis reactions . It is often utilized in the Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . The primary targets of this compound are the organic groups involved in these reactions.
Mode of Action
The mode of action of 2,3-Dimethoxyphenylboronic acid involves its interaction with these organic groups in the Suzuki-Miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 2,3-Dimethoxyphenylboronic acid is the Suzuki-Miyaura coupling reaction pathway. This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway include the synthesis of various functionalized molecules, particularly those with large aromatic boronic esters .
Result of Action
The result of the action of 2,3-Dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reactions. This leads to the synthesis of various functionalized molecules, particularly those with large aromatic boronic esters . These molecules can then be used in further reactions to synthesize a wide range of organic compounds.
Eigenschaften
IUPAC Name |
(2,3-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREWSCMOGIXMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408983 | |
| Record name | 2,3-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxyphenylboronic acid | |
CAS RN |
40972-86-9 | |
| Record name | 2,3-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)

![8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B1311982.png)










